molecular formula C20H25N3O2S B2969366 1-cyclopentanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine CAS No. 1171335-54-8

1-cyclopentanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine

Cat. No.: B2969366
CAS No.: 1171335-54-8
M. Wt: 371.5
InChI Key: SXHVJYRMBXJELK-UHFFFAOYSA-N
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Description

1-Cyclopentanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a cyclopentanecarbonyl group and a 1,3,4-thiadiazole ring

Preparation Methods

The synthesis of 1-cyclopentanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine typically involves multiple steps:

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure consistency.

Chemical Reactions Analysis

1-Cyclopentanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to drive the reactions to completion.

Scientific Research Applications

1-Cyclopentanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopentanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

1-Cyclopentanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

cyclopentyl-[4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-25-17-9-5-4-8-16(17)19-22-21-18(26-19)14-10-12-23(13-11-14)20(24)15-6-2-3-7-15/h4-5,8-9,14-15H,2-3,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHVJYRMBXJELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)C(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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